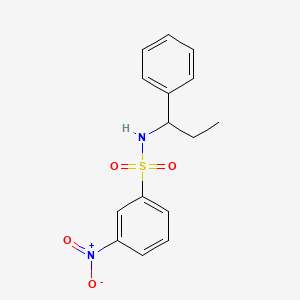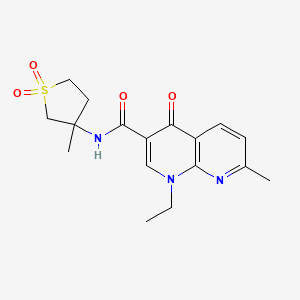![molecular formula C24H14ClF3N2O3 B4623060 3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)
3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate
Overview
Description
The study and characterization of complex organic compounds involve various analytical and synthetic techniques to understand their structure, reactivity, and properties. This encompasses a broad range of methodologies including spectroscopy, crystallography, and computational chemistry for molecular structure analysis, as well as synthetic strategies for compound development.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, including condensation, amination, and functionalization processes. For example, the synthesis of novel polyimides with specific substituents demonstrates the intricate steps involved in creating compounds with desired physical and chemical characteristics (Yin et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using X-ray diffraction, nuclear magnetic resonance (NMR), and spectroscopic techniques. These methods provide detailed information on the atomic arrangement, bond lengths, angles, and overall geometry of the molecule, as demonstrated in studies of polymorphic forms (Vogt et al., 2013).
Chemical Reactions and Properties
Organic compounds can undergo various chemical reactions, including but not limited to, aminolysis, condensation, and nucleophilic substitution, which significantly affect their physical and chemical properties. The reactivity can be influenced by the presence of functional groups, the electronic nature of substituents, and the compound’s stereochemistry (Um et al., 2008).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, thermal stability, and mechanical strength, are crucial for their practical applications. These properties are often tailored through molecular design and synthesis, incorporating specific functional groups or backbone modifications to achieve desired outcomes (Yang et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound’s molecular structure. Studies on organosoluble polyimides highlight how structural elements like the trifluoromethyl group influence the compound’s reactivity and interactions (Yang et al., 2004).
Scientific Research Applications
Alternative Chemical Synthesis Methods
Research on compounds related to 3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate has contributed to alternative methods of chemical synthesis. For instance, the use of phloretic acid, derived from natural phenolic compounds, has been explored as a renewable building block in the synthesis of polybenzoxazine, showcasing a sustainable alternative to conventional phenol-based approaches. This method has implications for enhancing the reactivity of molecules bearing –OH groups, offering a pathway to almost 100% bio-based benzoxazine end-capped molecules with potential across various material science applications (Acerina Trejo-Machin et al., 2017).
Novel Reducing Agents
The development of new reducing agents has also been a focus, with sodium cyanohydridoborate identified for its remarkable selectivity in reducing a wide range of organic functional groups. This specificity is crucial in synthetic chemistry, facilitating the production of amino acids and labeled compounds, which are essential for various biochemical studies and pharmaceutical applications (R. Borch, M. Bernstein, H. Durst, 1971).
Enantioselective Synthesis
The asymmetric synthesis of chiral intermediates, such as 3-chloro-1-phenyl-1-propanol, using microbial reductases has been investigated, demonstrating high enantioselectivity. These intermediates are pivotal in the production of antidepressant drugs, showcasing the role of biocatalysis in achieving precise stereochemical configurations required for therapeutic efficacy (Y. Choi et al., 2010).
Antimicrobial Compound Synthesis
Research into the synthesis of new heterocyclic compounds from 2-arylhydrazononitriles has revealed promising antimicrobial activities. This work highlights the importance of synthetic organic chemistry in developing novel compounds that can serve as potential antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (H. Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).
Dielectric Material Development
The exploration of internal linkage groups in fluorinated diamine on the optical and dielectric properties of polyimide thin films underscores the significance of chemical structure on material properties. Such research is fundamental to the development of materials with specific optical and electrical characteristics, essential for electronic and photonic technologies (Wonbong Jang et al., 2007).
properties
IUPAC Name |
[3-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF3N2O3/c25-21-10-2-1-9-20(21)23(32)33-19-8-3-5-15(12-19)11-16(14-29)22(31)30-18-7-4-6-17(13-18)24(26,27)28/h1-13H,(H,30,31)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARGNWJRKCHMEQ-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1E)-2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl 2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)
![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)


![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)


![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)
![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)

![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)
